molecular formula C19H17O2P B1331398 2-(Diphenylphosphorylmethyl)phenol CAS No. 70127-50-3

2-(Diphenylphosphorylmethyl)phenol

Cat. No. B1331398
CAS RN: 70127-50-3
M. Wt: 308.3 g/mol
InChI Key: NQWHOPCJTGVYOX-UHFFFAOYSA-N
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Description

2-(Diphenylphosphorylmethyl)phenol is a compound that features a phenol moiety substituted with a diphenylphosphorylmethyl group. This structural motif is of interest due to its potential applications in coordination chemistry and its ability to act as a ligand for various metal ions, which is relevant for environmental ion exchange systems and the study of endocrine disruptors .

Synthesis Analysis

The synthesis of compounds related to 2-(diphenylphosphorylmethyl)phenol often involves reactions such as the Arbuzov reaction, where phenol derivatives undergo a reaction with Ph2POEt to yield bis(diphenylphosphinomethyl)phenols . Other synthetic approaches include copper(I)-catalyzed tandem transformations for the synthesis of phenylthio phenols , and double lithium-halogen exchange reactions followed by quenching with chlorophosphines to yield bis(phosphino)phenols .

Molecular Structure Analysis

The molecular structure of 2-(diphenylphosphorylmethyl)phenol derivatives has been characterized by various spectroscopic methods and single-crystal X-ray diffraction. These studies reveal that the phosphorus atoms in these molecules typically have distorted tetrahedral environments, and the molecular conformations can vary significantly .

Chemical Reactions Analysis

Chemical reactions involving 2-(diphenylphosphorylmethyl)phenol derivatives include nitration, bromination, diazo coupling, sulfonation, and alkylation. These reactions allow for the functionalization of the aromatic ring and the introduction of various substituents, which can alter the compound's properties and reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(diphenylphosphorylmethyl)phenol derivatives are influenced by their molecular structure and the substituents present on the phenol ring. These compounds can form complexes with metal ions, such as lanthanide nitrates, and exhibit ion-selective properties when used as active components in ion-selective electrodes . The crystal structures of these compounds often feature hydrogen bonding and can have significant implications for their stability and reactivity .

Scientific Research Applications

  • Estrogenic Activities : Some studies have investigated the estrogenic properties of related compounds, such as polybrominated diphenyl ethers and bisphenol A compounds. These studies have shown that certain congeners and analogs of these compounds exhibit estrogenic potencies in vitro, indicating potential applications in studying estrogen receptor interactions and endocrine disruption (Meerts et al., 2001).

  • Scavenging Abilities : Research has also explored the scavenging ability of m-diphenols (which include compounds similar to 2-(Diphenylphosphorylmethyl)phenol) for 2-alkenals produced as a result of lipid oxidation. This suggests potential applications in the food industry for preserving quality and preventing oxidation (Hidalgo & Zamora, 2014).

  • Ion-Selective Properties : Studies have shown that compounds like 2-(Diphenylphosphorylmethyl)phenol exhibit potentiometric selectivity to certain cations, such as cesium. This indicates potential applications in the development of selective ion sensors or in environmental monitoring (Ivanova et al., 2018).

  • Antioxidant Activities : The antioxidant activities of phenolic acids, which are structurally related to 2-(Diphenylphosphorylmethyl)phenol, have been studied extensively. These activities suggest potential applications in health and wellness products, as antioxidants play a crucial role in preventing oxidative stress and related diseases (Chen et al., 2020).

  • Wastewater Treatment : Enzymatic treatment of phenols in wastewater using natural enzymes like tyrosinase has been researched. Since 2-(Diphenylphosphorylmethyl)phenol is a phenolic compound, this research could be relevant for its potential application in environmental technology for detoxifying phenol-containing wastewaters (Agarwal et al., 2016).

Safety And Hazards

2-(Diphenylphosphorylmethyl)phenol can cause skin and eye irritation . It should be handled with care, using protective gloves, eye protection, and face protection. If eye irritation persists, medical advice or attention should be sought .

Future Directions

2-(Diphenylphosphorylmethyl)phenol is a novel building block that can be used in various research and industry fields due to its unique properties and potential benefits . It is available for purchase for research purposes .

properties

IUPAC Name

2-(diphenylphosphorylmethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17O2P/c20-19-14-8-7-9-16(19)15-22(21,17-10-3-1-4-11-17)18-12-5-2-6-13-18/h1-14,20H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQWHOPCJTGVYOX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=O)(CC2=CC=CC=C2O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17O2P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Diphenylphosphorylmethyl)phenol

CAS RN

70127-50-3
Record name 2-[(diphenylphosphoroso)methyl]phenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

In a reactor equipped with a thermometer, a stirrer and a condenser were placed 99.2 g of o-(hydroxymethyl)phenol and 400 ml of tetrahydrofuran. They were made into a uniform solution. Thereto was added 184 g of ethyldiphenylphosphinite. The resulting mixture was subjected to reaction for 3 hr with heating and stirring. The reaction mixture was cooled and the resulting white crystal precipitate was separated by filtration and then dried to obtain 180 g of o-(diphenylphosphinylmethyl)phenol. Yield: 73% Melting point: 179° C.
Quantity
99.2 g
Type
reactant
Reaction Step One
Quantity
184 g
Type
reactant
Reaction Step Two
Quantity
400 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
ES Krivorot'ko, IN Polyakova, IS Ivanova… - Russian Journal of …, 2016 - Springer
… ethoxy]benzene (L2) was prepared analogously to L from a suspension of 2-diphenylphosphorylmethylphenol Ia (5.0 g, 16.2 mmol) in 40 mL of dry dioxane, finely ground sodium …
Number of citations: 10 link.springer.com
VP Solov'ev, VE Baulin, NN Strakhova… - Journal of the …, 1998 - pubs.rsc.org
We present experimental and theoretical studies on new ionophores (L) which possess a high complexation ability for Li+ or Na+ cations. Four tri-podands (R1–O–C2H4–)3N [R1 = –…
Number of citations: 44 pubs.rsc.org

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